3-(2-Methoxyethyl)-3-methylazetidine hydrochloride
CAS No.: 1803606-97-4
Cat. No.: VC2896695
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803606-97-4 |
|---|---|
| Molecular Formula | C7H16ClNO |
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | 3-(2-methoxyethyl)-3-methylazetidine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-7(3-4-9-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H |
| Standard InChI Key | UWPZTWMUQJBPCO-UHFFFAOYSA-N |
| SMILES | CC1(CNC1)CCOC.Cl |
| Canonical SMILES | CC1(CNC1)CCOC.Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: C7H16ClNO
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Molecular Weight: 165.66 g/mol
Structural Representation
The compound consists of an azetidine ring substituted with a methoxyethyl group and a methyl group. The structural formula can be represented as follows:
Synthesis Methods
The synthesis of 3-(2-Methoxyethyl)-3-methylazetidine hydrochloride typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
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Formation of the azetidine ring through cyclization reactions.
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Introduction of the methoxyethyl side chain via nucleophilic substitution.
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Finalization of the hydrochloride salt form to enhance solubility and stability.
Antitumor Potential
Recent studies have evaluated the antitumor activity of related compounds, providing insights into the potential efficacy of 3-(2-Methoxyethyl)-3-methylazetidine hydrochloride in cancer treatment. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancers .
Safety and Toxicology
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